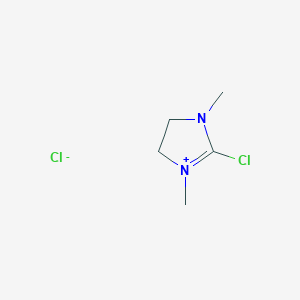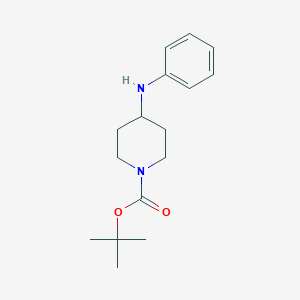
Ácido perfluoro-3,6-dioxaheptanoico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Surfactante
El ácido perfluoro-3,6-dioxaheptanoico se utiliza como surfactante debido a su estructura química y propiedades únicas . Como surfactante, reduce la tensión superficial del agua, lo que lo convierte en un excelente candidato para experimentos de laboratorio .
Inhibidor de la corrosión
Este compuesto sirve como inhibidor de la corrosión, protegiendo las superficies metálicas de la corrosión . Su estructura química única le permite formar una capa protectora en la superficie de los metales, evitando la oxidación y la corrosión .
Lubricante
El ácido nonafluoro-3,6-dioxaheptanoico actúa como lubricante, minimizando la fricción y el desgaste en los sistemas mecánicos . Esto lo hace útil en varias aplicaciones industriales donde la reducción de la fricción es esencial .
Reactivo en la síntesis orgánica
Este compuesto también se utiliza como reactivo en la síntesis orgánica . Sus propiedades únicas lo convierten en una herramienta valiosa en la síntesis de diversos compuestos orgánicos .
Estabilizador en polímeros
El ácido nonafluoro-3,6-dioxaheptanoico se utiliza como estabilizador en polímeros . Ayuda a mejorar la estabilidad física y química de los polímeros, mejorando su rendimiento y duración .
Solubilizador en formulaciones farmacéuticas
Este compuesto se utiliza como solubilizador en formulaciones farmacéuticas
Mecanismo De Acción
Target of Action
Perfluoro-3,6-dioxaheptanoic acid, also known as nonafluoro-3,6-dioxaheptanoic acid, is a synthetic chemical compound that belongs to the family of perfluorinated carboxylic acids (PFCAs). It is primarily used as a component of the aqueous film-forming foam FN-3
Mode of Action
Additionally, it serves as a corrosion inhibitor, protecting metallic surfaces from corrosion . Moreover, it acts as a lubricant, minimizing friction and wear in mechanical systems .
Safety and Hazards
Perfluoro-3,6-dioxaheptanoic acid poses a slight fire hazard when exposed to heat or flame. It may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . It’s recommended to avoid all personal contact, including inhalation, and to use personal protection equipment .
Direcciones Futuras
Perfluoro-3,6-dioxaheptanoic acid is part of the group of per- and polyfluoroalkyl substances (PFASs), which are being studied for their impact on human health and the environment . The presence of PFASs in the food chain poses a threat to human health . There is a trend towards moving away from these “forever chemicals” to support long-term sustainability goals .
Análisis Bioquímico
Biochemical Properties
Perfluoro-3,6-dioxaheptanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in fatty acid metabolism and energy homeostasis. The interaction of perfluoro-3,6-dioxaheptanoic acid with PPARs can lead to alterations in lipid metabolism and energy balance .
Cellular Effects
Perfluoro-3,6-dioxaheptanoic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to perfluoro-3,6-dioxaheptanoic acid can lead to changes in the expression of genes involved in oxidative stress response, inflammation, and apoptosis. Additionally, it can disrupt mitochondrial function, leading to alterations in cellular energy production and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of perfluoro-3,6-dioxaheptanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to and activate PPARs, leading to the transcriptional regulation of target genes involved in lipid metabolism and energy homeostasis. Furthermore, perfluoro-3,6-dioxaheptanoic acid can inhibit the activity of certain enzymes involved in fatty acid oxidation, resulting in the accumulation of fatty acids and disruption of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluoro-3,6-dioxaheptanoic acid can change over time. This compound is known for its stability and resistance to degradation under various conditions. Long-term exposure to perfluoro-3,6-dioxaheptanoic acid can lead to persistent alterations in cellular function, including chronic inflammation, oxidative stress, and impaired mitochondrial function. These long-term effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of perfluoro-3,6-dioxaheptanoic acid vary with different dosages in animal models. At low doses, this compound can modulate lipid metabolism and energy balance without causing significant toxicity. At high doses, perfluoro-3,6-dioxaheptanoic acid can induce toxic effects, including liver damage, oxidative stress, and disruption of endocrine function. Threshold effects have been observed, where the adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
Perfluoro-3,6-dioxaheptanoic acid is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in fatty acid oxidation. The presence of perfluoro-3,6-dioxaheptanoic acid can alter metabolic flux and metabolite levels, leading to the accumulation of fatty acids and disruption of normal metabolic processes .
Transport and Distribution
Within cells and tissues, perfluoro-3,6-dioxaheptanoic acid is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, perfluoro-3,6-dioxaheptanoic acid can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of perfluoro-3,6-dioxaheptanoic acid can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and peroxisomes, where it interacts with enzymes and other biomolecules involved in metabolic processes. Post-translational modifications and targeting signals may direct perfluoro-3,6-dioxaheptanoic acid to these compartments, affecting its biochemical properties and cellular effects .
Propiedades
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O4/c6-2(7,1(15)16)17-3(8,9)4(10,11)18-5(12,13)14/h(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWRLPJIHGWGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3OCF2CF2OCF2COOH, C5HF9O4 | |
| Record name | Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382063 | |
| Record name | Perfluoro-3,6-dioxaheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151772-58-6 | |
| Record name | Perfluoro-3,6-dioxaheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro-3,6-dioxaheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the environmental significance of Perfluoro-3,6-dioxaheptanoic acid (NFDHA) and how is its presence being monitored?
A1: NFDHA is a component of the aqueous film-forming foam FN-3 []. Its presence has been detected in the Qiantang River watershed in China, indicating a potential spreading of this emerging PFAS []. Researchers are using highly sensitive analytical techniques to identify and quantify NFDHA in various environmental samples, including water, soil, sediment, and particulate matter []. This allows for the assessment of its distribution and potential risks in the environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)









